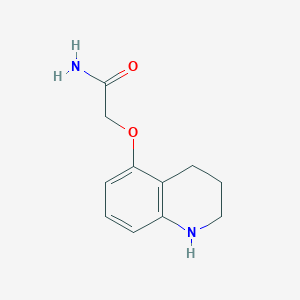

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide is a chemical compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities, including antiproliferative properties. Specifically, a derivative of this class, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, has demonstrated significant antiproliferative activity against various human cancer cell lines, indicating the potential of these compounds in cancer therapy .

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives often involves multi-step reactions. For instance, (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides are synthesized from 2-vinylbenzonitrile derivatives through a process that includes iodine-mediated cyclization as a key step . Another derivative, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was synthesized using Sonogashira cross-coupling, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between an alkyne and an aryl or vinyl halide . These methods highlight the complexity and versatility of synthetic approaches in the creation of tetrahydroquinoline derivatives.

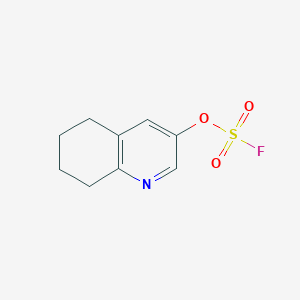

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a quinoline or isoquinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The structural analysis of these compounds is typically performed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis to confirm the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The iodine-mediated cyclization mentioned in the synthesis of (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides is an example of a cyclization reaction that forms the quinoline ring system . The Sonogashira cross-coupling used in the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide is another example of a chemical reaction that these compounds can undergo, which involves the formation of a carbon-carbon triple bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical applications. For example, the solubility of the compound can affect its bioavailability, and the stability can impact its shelf life. The specific properties of 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide are not detailed in the provided papers, but similar compounds have been characterized using the aforementioned spectroscopic techniques to ensure the correct molecular structure, which is a critical factor in their biological activity .

Scientific Research Applications

Structural and Chemical Properties

- 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide and its derivatives demonstrate interesting structural aspects and properties. For instance, certain isoquinoline derivatives form gels or crystalline solids when treated with different mineral acids. These compounds also exhibit varying fluorescence properties under different conditions, indicating their potential in fluorescence studies and applications (Karmakar, Sarma, & Baruah, 2007).

Antiproliferative Activities

- Derivatives of 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide have been synthesized and tested for antiproliferative activities against various human cancer cell lines. One such compound showed significant activity against nasopharyngeal carcinoma cells, indicating its potential in cancer research and therapy (I‐Li Chen et al., 2013).

Antitubercular Agents

- Compounds related to 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide have shown promise as potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds are active against both drug-susceptible and drug-resistant strains, suggesting their potential as new antitubercular agents (Pissinate et al., 2016).

Fluorescent Sensors

- Certain 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide derivatives have been developed as fluorescent sensors. These sensors display high selectivity and sensitivity, particularly for distinguishing between different metal ions such as cadmium and zinc (Xiaoyan Zhou et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-5-yloxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-11(14)7-15-10-5-1-4-9-8(10)3-2-6-13-9/h1,4-5,13H,2-3,6-7H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYMVYFLUBUSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OCC(=O)N)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)